molecular formula C21H20N4O2 B2894859 N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923216-15-3

N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B2894859
CAS RN: 923216-15-3
M. Wt: 360.417
InChI Key: DQTUXHOUZOEZHG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A novel synthetic route for 1,3,4-oxadiazole derivatives, which includes N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, was developed. This process involved successive conversions of 4-chlorobenzoic acid into various intermediates, culminating in the desired 1,3,4-oxadiazole compounds. The structural determination of these compounds was accomplished using multiple methods like infrared, NMR, and mass spectrometry analyses (Iftikhar et al., 2019).

Biological Screening and Enzyme Inhibition

  • A series of related compounds were synthesized and screened for their inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). These studies found that certain derivatives exhibited significant activity against these enzymes (Rehman et al., 2013).
  • Another study synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were tested for antimicrobial and hemolytic activity, with most showing activity against selected microbial species (Gul et al., 2017).

Molecular Docking and Cytotoxicity Studies

  • Molecular docking studies were conducted on synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides to determine their binding sites on enzymes. This research also included an evaluation of their antibacterial potential and cytotoxicity, with some compounds showing significant antibacterial activity (Siddiqui et al., 2014).

Antimicrobial and Anti-Inflammatory Activities

  • Novel derivatives were prepared and tested for their antimicrobial activity against bacterial and fungal strains. Some compounds showed good activity, highlighting the potential of these derivatives in antimicrobial applications (Marri et al., 2018).
  • Substituted 1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory activity. The study showed that these compounds possess significant anti-inflammatory potential, as evidenced by various tests and assays (Nargund et al., 1994).

Computational and Pharmacological Evaluations

  • Research was conducted on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provided insights into the binding affinities and inhibitory effects of these compounds in various assays (Faheem, 2018).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-8-9-14(2)17(10-13)22-20(26)12-25-18-7-5-4-6-16(18)11-19(25)21-24-23-15(3)27-21/h4-11H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTUXHOUZOEZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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